Lipophilicity Differential: ‑OCF₃ vs. ‑CF₃ Analog — Computed clogP Comparison
Computational predictions indicate that the target compound (‑OCF₃) has a clogP of approximately 3.02 [1]. The directly analogous ‑CF₃ compound (CAS 2320377‑63‑5) is reported by vendors with a LogP of approximately 5.39 . This represents a >2 log unit difference in lipophilicity between two compounds that differ only by the replacement of a single oxygen atom with a carbon atom at the para substituent. The lower clogP of the ‑OCF₃ compound places it closer to the optimal lipophilicity range for oral bioavailability (LogP 1–4) and suggests it will have lower non‑specific protein binding and reduced phospholipidosis risk relative to the ‑CF₃ analog.
| Evidence Dimension | Computed lipophilicity (clogP / LogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.02 (‑OCF₃ compound) |
| Comparator Or Baseline | LogP ≈ 5.39 for N-(4,4-difluorocyclohexyl)-2-[4-(trifluoromethyl)phenyl]acetamide (CAS 2320377-63-5, ‑CF₃ analog) |
| Quantified Difference | ΔLogP ≈ –2.37 (target compound is substantially less lipophilic) |
| Conditions | Computational prediction (target) vs. vendor‑reported experimental/computational LogP (comparator); different measurement/prediction methods preclude direct numerical comparison but directionality is robust. |
Why This Matters
A >2‑log‑unit difference in lipophilicity can fundamentally alter oral absorption, tissue distribution, metabolic clearance, and off‑target promiscuity, meaning the two compounds are not interchangeable in biological assays or lead optimization campaigns.
- [1] Computational prediction dataset for C₁₅H₁₆F₅NO₂ (CAS 2034560-92-2): clogP = 3.02. Sildrug IBDD Database. View Source
